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Compound of Interest

Compound Name: 5-Ethyl-2-methylaniline

Cat. No.: B1337622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile

and safety data for 5-Ethyl-2-methylaniline (CAS No. 17070-96-1). Due to the limited

availability of specific toxicological data for this compound, this report incorporates a read-

across approach, leveraging data from structurally similar aniline derivatives, including other

ethyl-methylaniline isomers, xylidines, and toluidines. This guide is intended to inform

researchers, scientists, and drug development professionals about the potential hazards and to

provide a framework for its safe handling and use.

Chemical and Physical Properties
5-Ethyl-2-methylaniline is an aromatic amine with the molecular formula C₉H₁₃N. A summary

of its key chemical and physical properties is presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1337622?utm_src=pdf-interest
https://www.benchchem.com/product/b1337622?utm_src=pdf-body
https://www.benchchem.com/product/b1337622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 17070-96-1

Molecular Formula C₉H₁₃N

Molecular Weight 135.21 g/mol

Appearance No data available

Boiling Point No data available

Melting Point No data available

Solubility No data available

Toxicological Profile
The toxicological profile of 5-Ethyl-2-methylaniline is largely inferred from data on analogous

aromatic amines. The primary toxicological concerns associated with this class of compounds

include hematotoxicity (specifically methemoglobinemia), genotoxicity, and carcinogenicity.

Acute Toxicity
No specific acute toxicity data (e.g., LD50) is available for 5-Ethyl-2-methylaniline. However,

data from structurally related compounds suggest a potential for moderate acute toxicity if

ingested, inhaled, or absorbed through the skin. For instance, the oral LD50 for 2-Ethyl-6-

methylaniline in rats is reported as 885 mg/kg, and the dermal LD50 in rabbits is 1290 mg/kg.

[1] Another related compound, 2-methyl-6-ethyl aniline, has a reported oral LD50 in rats of 1.18

g/kg.[2]

Table 1: Acute Toxicity Data for Structural Analogs
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Compound Test Species Route LD50 Reference

2-Ethyl-6-

methylaniline
Rat Oral 885 mg/kg [1]

2-Ethyl-6-

methylaniline
Rabbit Dermal 1290 mg/kg [1]

2-Methyl-6-ethyl

aniline
Rat Oral 1.18 g/kg [2]

N-Ethyl-3-

methylaniline
Rat Oral 787 mg/kg [3]

The primary mechanism of acute toxicity for anilines is the induction of methemoglobinemia, a

condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen

effectively.[4] This can lead to cyanosis, central nervous system depression, and in severe

cases, death.[5][6]

Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies were identified for 5-Ethyl-2-methylaniline.

Studies on xylidine isomers (dimethylanilines) in rats have shown that repeated oral

administration can lead to hepatomegaly (enlarged liver) due to the proliferation of the smooth

endoplasmic reticulum.[7] Chronic exposure to o-toluidine in workers has been associated with

anemia, anorexia, weight loss, skin lesions, and central nervous system depression.[6]

Carcinogenicity
The carcinogenic potential of 5-Ethyl-2-methylaniline has not been evaluated. However,

several related anilines are known or suspected carcinogens. For example, o-toluidine is

classified as a known human carcinogen, primarily targeting the urinary bladder.[8] Certain

xylidine isomers are also considered possibly carcinogenic to humans (IARC Group 2B) based

on animal studies.[9] The carcinogenic mechanism of aromatic amines is often linked to their

metabolic activation to reactive intermediates that can form DNA adducts.

Mutagenicity and Genotoxicity
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There is no specific mutagenicity data for 5-Ethyl-2-methylaniline. However, many aniline

derivatives have shown mutagenic potential in various assays. For example, o-toluidine has

demonstrated a wide range of genetic effects, including being a weak bacterial and mammalian

mutagen, a clastogen (causing chromosomal breaks), and inducing aneuploidy.[10] The

genotoxicity of xylidine isomers has yielded mixed results in in-vitro and in-vivo tests.[11]

Reproductive and Developmental Toxicity
No data on the reproductive or developmental toxicity of 5-Ethyl-2-methylaniline is available.

Limited information on related compounds, such as m-toluidine, suggests a potential for

reproductive toxicity.[12]

Metabolism and Toxicokinetics
The metabolism of anilines is a critical determinant of their toxicity. It is anticipated that 5-Ethyl-
2-methylaniline undergoes metabolic activation primarily in the liver by cytochrome P450

enzymes.[13]

A key metabolic pathway for anilines involves N-hydroxylation to form N-hydroxylamines.[4]

These metabolites can be further oxidized to nitroso compounds, which are highly reactive and

can induce methemoglobinemia through a redox cycling mechanism. Ring hydroxylation and

conjugation with glucuronic acid or sulfate are generally considered detoxification pathways.[7]

5-Ethyl-2-methylaniline Metabolic Activation (CYP450)

N-hydroxylamineN-hydroxylation

Ring-hydroxylated metabolites

Ring hydroxylation

Nitroso derivativeOxidation Methemoglobinemia

Conjugation (Glucuronidation, Sulfation) Excretion
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Figure 1: Proposed metabolic pathway for 5-Ethyl-2-methylaniline.

Experimental Protocols
Standardized guidelines, such as those from the Organisation for Economic Co-operation and

Development (OECD), are used to assess the toxicological properties of chemicals. The
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following sections detail the methodologies for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (OECD
Guideline 420)
This method is used to assess the acute toxic effects of a single oral dose of a substance.[14]

[15][16][17][18][19]

Principle: The test involves a stepwise procedure where groups of animals of a single sex

(usually female rats) are dosed at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg).

The initial dose is selected based on a sighting study. The endpoint is the observation of clear

signs of toxicity, rather than mortality.[14][16]

Procedure:

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the

appropriate starting dose for the main study.[14]

Main Study: Groups of at least 5 animals are dosed at the selected starting dose.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the study.
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Figure 2: Experimental workflow for OECD 420 Acute Oral Toxicity Test.
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Bacterial Reverse Mutation Test (Ames Test) (OECD
Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance to induce reverse

mutations in several strains of Salmonella typhimurium and Escherichia coli.[20][21][22]

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid

(histidine for Salmonella, tryptophan for E. coli) for growth. The assay detects mutations that

restore the functional capability of the bacteria to synthesize this amino acid, allowing them to

grow on a minimal medium.[22] The test is performed with and without a metabolic activation

system (S9 fraction from rat liver) to mimic mammalian metabolism.[20]

Procedure:

Dose Range Finding: A preliminary test is conducted to determine the appropriate

concentration range of the test substance.

Main Experiment: The tester strains are exposed to at least five different concentrations of

the test substance, with and without S9 mix, typically using the plate incorporation or pre-

incubation method.

Incubation: Plates are incubated for 48-72 hours.

Scoring: The number of revertant colonies per plate is counted. A substance is considered

mutagenic if it causes a concentration-related increase in the number of revertants, typically

a two- to three-fold increase over the solvent control.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD Guideline 474)
This in vivo test assesses the potential of a substance to cause chromosomal damage.[23][24]

[25][26][27]

Principle: The assay detects damage to the chromosomes or the mitotic apparatus of

erythroblasts in the bone marrow of treated animals (usually rodents). This damage can result

in the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments

or whole chromosomes) in newly formed red blood cells.[24][25]
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Procedure:

Dose Selection: At least three dose levels are selected based on a preliminary range-finding

study.

Administration: The test substance is administered to the animals, typically once or twice.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration.

Slide Preparation and Analysis: The cells are stained, and the frequency of micronucleated

polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in

treated animals compared to controls indicates a positive result.

Safety Precautions and Handling
Given the potential for toxicity based on data from analogous compounds, stringent safety

precautions should be observed when handling 5-Ethyl-2-methylaniline.

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with

an organic vapor cartridge.

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands

thoroughly after handling.

Conclusion
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While specific toxicological data for 5-Ethyl-2-methylaniline is limited, a read-across analysis

of structurally similar anilines indicates a potential for moderate acute toxicity, hematotoxicity

(methemoglobinemia), genotoxicity, and carcinogenicity. The primary mechanism of toxicity is

likely related to its metabolic activation to reactive intermediates. Researchers, scientists, and

drug development professionals should handle this compound with appropriate caution,

employing robust engineering controls and personal protective equipment to minimize

exposure. Further testing according to standardized guidelines is necessary to definitively

characterize the toxicological profile of 5-Ethyl-2-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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